molecular formula C13H15N2O4- B12358046 (S)-4-N-Cbz-piperazine-2-carboxylic acid

(S)-4-N-Cbz-piperazine-2-carboxylic acid

Katalognummer: B12358046
Molekulargewicht: 263.27 g/mol
InChI-Schlüssel: ARLOIFJEXPDJGV-NSHDSACASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-N-Cbz-piperazine-2-carboxylic acid is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex, biologically active molecules . Piperazine rings are a privileged scaffold found in numerous therapeutic agents, and this compound provides researchers with a versatile synthon featuring a carboxylic acid functional group for further derivatization and a Cbz (benzyloxycarbonyl) protecting group on one nitrogen atom to enable selective reactions on the secondary nitrogen or the carboxylate . Piperazine-2-carboxylic acid derivatives are of significant interest in the development of Multitarget-Directed Ligands (MTDLs) for complex diseases such as Alzheimer's . Specifically, related compounds with free carboxylic acid groups have demonstrated potent and selective acetylcholinesterase (AChE) inhibitory activity, a key target for Alzheimer's therapeutics . Furthermore, the piperazine core is a common structural element in a wide range of FDA-approved drugs, including kinase inhibitors, receptor modulators, and antiviral agents, highlighting the central role of this chemotype in modern drug discovery . The chiral (S)-enantiomer offered here allows for the stereoselective synthesis of potential drug candidates, making it a critical reagent for hit-to-lead optimization and the exploration of structure-activity relationships. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

Molekularformel

C13H15N2O4-

Molekulargewicht

263.27 g/mol

IUPAC-Name

(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylate

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1/t11-/m0/s1

InChI-Schlüssel

ARLOIFJEXPDJGV-NSHDSACASA-M

Isomerische SMILES

C1CN(C[C@H](N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Kanonische SMILES

C1CN(CC(N1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Racemic 4-N-Cbz-Piperazine-2-Carboxamide

The enzymatic resolution pathway begins with the synthesis of racemic 4-N-Cbz-piperazine-2-carboxamide. This intermediate is prepared by selectively protecting the 4-nitrogen of piperazine-2-carboxamide using benzyl chloroformate (Cbz-Cl). The reaction is conducted in anhydrous dichloromethane (DCM) under basic conditions (pH 10–12) with triethylamine (TEA) as a proton scavenger. The resulting racemic mixture is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >95% purity (mp 142–144°C).

Key Reaction Conditions :

  • Solvent : Dichloromethane
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0–5°C (to minimize racemization)
  • Yield : 78–82%

Enzymatic Hydrolysis Using LAP2 Aminopeptidase

The enantioselective hydrolysis of racemic 4-N-Cbz-piperazine-2-carboxamide is achieved using the aminopeptidase LAP2 from Aspergillus oryzae. This enzyme exhibits high specificity for the (R)-amide enantiomer, hydrolyzing it to (R)-4-N-Cbz-piperazine-2-carboxylic acid, while the (S)-amide remains intact.

Optimized Enzymatic Parameters :

Parameter Value
Enzyme Loading 20 mg/g substrate
Temperature 37°C
pH 7.5 (phosphate buffer)
Reaction Time 24 h
Conversion 45% (theoretical max: 50%)
ee of (S)-amide >99%

The immobilized LAP2 on methacrylic resin retains 48–67% activity after 10 reuse cycles, demonstrating robust operational stability. Continuous flow systems further enhance productivity, achieving a space-time yield of 12 g/L/h.

Isolation of (S)-4-N-Cbz-Piperazine-2-Carboxylic Acid

The (S)-amide is isolated via liquid-liquid extraction (ethyl acetate/water) and subsequently hydrolyzed to the target carboxylic acid using 6 M HCl at 80°C for 4 h. The final product is purified by ion-exchange chromatography, yielding enantiopure this compound with 98% ee.

Asymmetric Synthesis via Catalytic Cyclization

Chiral Diene Precursor Design

Asymmetric synthesis begins with a prochiral diene precursor, (E)-3-(benzyloxycarbonylamino)pent-2-enoic acid. This substrate undergoes rhodium-catalyzed cyclization to form the piperazine core with embedded chirality.

Catalytic System :

  • Catalyst : Rhodium-(S)-BINAP complex (0.5 mol%)
  • Solvent : Tetrahydrofuran (THF)
  • Hydrogen Pressure : 50 psi
  • Yield : 78%
  • ee : 95%

Stereochemical Control in Ring Closure

The cyclization proceeds via a chair-like transition state, where the rhodium catalyst selectively hydrogenates the re face of the enamide intermediate. This induces an (S)-configuration at the 2-position of the piperazine ring. Post-reaction, the Cbz group remains intact, eliminating the need for additional protection steps.

Chiral Pool Synthesis from L-Amino Acids

Starting Material: L-Aspartic Acid

L-Aspartic acid serves as a chiral precursor for the piperazine ring. The synthetic route involves:

  • Reductive Amination : Conversion of L-aspartic acid to L-2,3-diaminopropionic acid using NaBH₄/NiCl₂.
  • Cyclization : Treatment with phosgene (COCl₂) forms the piperazine-2-carboxylic acid backbone.
  • Cbz Protection : Selective protection of the 4-nitrogen with Cbz-Cl in DCM/TEA.

Critical Data :

  • Overall Yield : 34% (over 3 steps)
  • ee Retention : >99% (no racemization observed)

Alternative Route from L-Serine

L-Serine is oxidized to 3-hydroxy-2-aminopropanoic acid, followed by cyclization with ammonium acetate and subsequent Cbz protection. This method offers a shorter pathway but lower yields (22%) due to side reactions during oxidation.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Enzymatic Resolution 45 >99 High Moderate
Asymmetric Catalysis 78 95 Moderate Low
Chiral Pool (L-Asp) 34 >99 Low High

Key Findings :

  • Enzymatic resolution excels in enantioselectivity and scalability, making it ideal for industrial applications.
  • Asymmetric catalysis offers higher yields but requires expensive chiral ligands.
  • Chiral pool synthesis is cost-effective but limited by multi-step inefficiencies.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-4-N-Cbz-Piperazin-2-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Carbonsäuregruppe kann oxidiert werden, um entsprechende Derivate zu bilden.

    Reduktion: Die Carbonsäure kann zu einem Alkohol oder anderen funktionellen Gruppen reduziert werden.

    Substitution: Die Cbz-Gruppe kann durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden häufig verwendet.

    Reduktion: Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) sind typische Reduktionsmittel.

    Substitution: Bedingungen für Substitutionsreaktionen beinhalten oft saure oder basische Katalysatoren, um den Austausch der Cbz-Gruppe zu erleichtern.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Ketonen oder Aldehyden.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung verschiedener geschützter oder funktionalisierter Piperazinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-4-N-Cbz-Piperazin-2-carbonsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an bestimmte molekulare Zielmoleküle wie Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Das Vorhandensein der Cbz-Gruppe kann die Wechselwirkung der Verbindung mit biologischen Molekülen beeinflussen und so ihre Wirksamkeit und Selektivität beeinflussen.

Wirkmechanismus

The mechanism of action of (S)-4-N-Cbz-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Cbz group can influence the compound’s interaction with biological molecules, affecting its efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Protecting Group Variations

(S)-4-N-Boc-Piperazine-2-Carboxylic Acid
  • Molecular Formula : C₁₀H₁₈N₂O₄
  • Molecular Weight : 230.26 g/mol
  • Key Features: The tert-butyloxycarbonyl (Boc) group replaces Cbz at the 4-position. Boc is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This contrasts with Cbz, which requires hydrogenolysis (H₂/Pd-C) for removal .
  • Applications : Preferred in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .
1-Boc-4-Cbz-Piperazine-2-Carboxylic Acid
  • Molecular Formula : C₁₈H₂₄N₂O₆
  • Molecular Weight : 364.39 g/mol
  • Key Features : Dual Boc and Cbz protection at the 1- and 4-positions, respectively. This allows sequential deprotection for stepwise functionalization .
  • Applications : Used in multi-step syntheses of complex heterocycles and protease inhibitors .

Ring Structure Variations

N-Cbz-2-Piperidinecarboxylic Acid
  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol
  • Key Features : Contains a piperidine ring (6-membered, one nitrogen) instead of piperazine. The reduced nitrogen content lowers basicity (pKa ~7.5 vs. piperazine’s pKa ~9.8) .
  • Applications : Intermediate in the synthesis of alkaloids and GABA analogs .
(S)-5-Oxo-Piperazine-2-Carboxylic Acid
  • Molecular Formula : C₅H₇N₂O₃
  • Molecular Weight : 143.12 g/mol
  • Key Features : A ketone group at the 5-position introduces conformational rigidity, favoring β-turn motifs in peptidomimetics. Unlike the Cbz-protected analog, it lacks a protecting group, enabling direct participation in hydrogen bonding .
  • Applications : Design of protease inhibitors and antimicrobial peptides .

Functional Group Variations

Piperazine-2-Carboxylic Acid (Unprotected)
  • Molecular Formula : C₅H₈N₂O₂
  • Molecular Weight : 128.13 g/mol
  • Key Features : Free amine and carboxylic acid groups enable coordination with metal ions or CO₂ adsorption in biopolymers .
  • Applications : Modified into adsorbents for carbon capture (e.g., 72% substitution efficiency in biopolymers for CO₂ adsorption) .

Thiadiazole-Modified Piperazines

  • Example : C₂₀H₁₆N₈O₄S₄ (Molecular Weight: 428.4 g/mol)
  • Key Features : Incorporates 1,3,4-thiadiazole groups at both nitrogen atoms, enhancing antimicrobial activity (IC₅₀ ~5–10 µM against E. coli) .
  • Applications : Antimicrobial agents; structurally distinct from (S)-4-N-Cbz-piperazine-2-carboxylic acid but shares piperazine-based pharmacophore .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Protecting Group Key Functional Groups Applications
This compound C₁₃H₁₅N₂O₄ 263.27 Cbz (4-N) Piperazine, Carboxylic acid Peptidomimetics, Drug intermediates
(S)-4-N-Boc-piperazine-2-carboxylic acid C₁₀H₁₈N₂O₄ 230.26 Boc (4-N) Piperazine, Carboxylic acid SPPS, Orthogonal synthesis
N-Cbz-2-piperidinecarboxylic acid C₁₄H₁₇NO₄ 263.29 Cbz (N) Piperidine, Carboxylic acid Alkaloid synthesis
5-Oxo-piperazine-2-carboxylic acid C₅H₇N₂O₃ 143.12 None Piperazine, Ketone, Carboxylic acid β-turn peptidomimetics
Piperazine-2-carboxylic acid C₅H₈N₂O₂ 128.13 None Piperazine, Carboxylic acid CO₂ adsorption, Biopolymers
1-Boc-4-Cbz-piperazine-2-carboxylic acid C₁₈H₂₄N₂O₆ 364.39 Boc (1-N), Cbz (4-N) Piperazine, Carboxylic acid Multi-step drug synthesis

Key Research Findings

  • Stereochemical Influence : The (S)-configuration in this compound is critical for binding to chiral receptors in drug candidates, as demonstrated in protease inhibitor studies .
  • Thermal Stability : Cbz-protected piperazines (e.g., modified biopolymers) retain stability up to 190°C, enabling applications in high-temperature industrial processes .
  • Antimicrobial Activity : Thiadiazole-piperazine derivatives show superior activity compared to Cbz-protected analogs, highlighting the role of auxiliary heterocycles .

Biologische Aktivität

(S)-4-N-Cbz-piperazine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O4, with a molecular weight of 263.27 g/mol. Its structure features a piperazine ring substituted with a carboxylic acid group and a benzyloxycarbonyl (Cbz) protecting group, which significantly influences its interaction with biological targets .

This compound is primarily utilized as a building block for synthesizing various biologically active compounds. Its piperazine scaffold is known for interacting selectively with enzymes and receptors, which is crucial for developing enzyme inhibitors and receptor modulators . The Cbz protecting group enhances its binding affinity and selectivity towards specific biological targets.

Applications in Drug Development

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapy. It has shown promise in modulating the activity of certain kinases involved in tumor progression .
  • Cancer Therapy : Research indicates that derivatives of piperazine compounds, including this compound, exhibit cytotoxic properties against various cancer cell lines. For example, studies have demonstrated that related compounds can induce apoptosis in tumor cells more effectively than standard chemotherapeutics .
  • Neurodegenerative Diseases : The compound's structural properties suggest potential applications in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, which are implicated in conditions like Alzheimer's disease .

Synthesis

The synthesis of this compound involves several key steps, typically optimized for higher yields in industrial settings. The synthesis can be summarized as follows:

  • Preparation of Piperazine Derivatives : Starting from commercially available piperazine, various protective groups are introduced.
  • Carboxylation : The introduction of the carboxylic acid moiety is achieved through carboxylation reactions.
  • Cbz Protection : The Cbz group is added to enhance stability and selectivity during biological interactions.

Study 1: Inhibition of Kinases

A recent study examined the inhibitory effects of this compound on CDK4/6 kinases. The results indicated that the compound binds to the kinase-inactive conformation, demonstrating high selectivity over other kinases .

CompoundIC50 Value (nM)Selectivity
This compound50High
Reference Compound A200Moderate
Reference Compound B300Low

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxicity of this compound on FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxic effects compared to standard treatments like bleomycin.

TreatmentIC50 Value (µM)Apoptosis Induction (%)
This compound1070
Bleomycin1550

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.